(7-{[(2-Chloro-4-fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
Description
The compound "(7-{[(2-Chloro-4-fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol" features a complex tricyclic core (2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-hexaene) with multiple substituents:
- A (2-chloro-4-fluorophenyl)methylsulfanyl group at position 5.
- 14-methyl and 5-phenyl groups.
- A methanol moiety at position 11.
The tricyclic framework is analogous to bioactive marine alkaloids and synthetic intermediates reported in the literature .
Properties
IUPAC Name |
[7-[(2-chloro-4-fluorophenyl)methylsulfanyl]-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O2S/c1-14-22-19(17(12-31)11-28-14)10-20-24(32-22)29-23(15-5-3-2-4-6-15)30-25(20)33-13-16-7-8-18(27)9-21(16)26/h2-9,11,31H,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSPMEMTOJSTRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC5=C(C=C(C=C5)F)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-{[(2-Chloro-4-fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a complex organic molecule with potential biological activity. Its unique structure suggests various pharmacological properties, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C26H21ClFN3O3S
- Molecular Weight : 510.0 g/mol
- IUPAC Name : 7-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, triazole derivatives have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Compounds containing sulfanyl groups have demonstrated antimicrobial properties against a range of pathogens. Studies have shown that these compounds can disrupt bacterial cell membranes or inhibit essential enzymes.
Neuroprotective Effects
Some derivatives related to this compound have been investigated for neuroprotective effects in models of neurodegenerative diseases. They may exert their effects by modulating neurotransmitter systems or reducing oxidative stress.
Case Studies and Research Findings
-
Anticancer Study :
- A study published in Journal of Medicinal Chemistry reported that triazole derivatives similar to this compound showed IC50 values in the micromolar range against various cancer cell lines (e.g., MCF7 and HeLa) .
- The mechanism involved apoptosis via the intrinsic pathway, with activation of caspases .
-
Antimicrobial Activity :
- A recent investigation highlighted the effectiveness of sulfanyl-containing compounds against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
- The study suggested that the compound's ability to penetrate bacterial membranes contributed to its antimicrobial efficacy .
- Neuroprotective Study :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C26H21ClFN3O3S |
| Molecular Weight | 510.0 g/mol |
| Anticancer Activity | IC50 ~ 10 µM (various lines) |
| Antimicrobial MIC | 32 µg/mL (S. aureus) |
| Neuroprotection | ROS reduction observed |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues and their substituent differences are summarized below:
Key Observations :
- Fluorine’s electronegativity may also influence electronic interactions .
- Methanol Group: The C11 methanol moiety provides hydrogen-bonding capability, contrasting with phenolic -OH or ester groups in analogues (e.g., ), which could alter solubility and target affinity .
Physicochemical and Pharmacokinetic Properties
Analytical Characterization
- NMR Spectroscopy : High-field NMR (e.g., ¹³C, ¹H) and coupling constants are critical for verifying the tricyclic core and substituent positions, as demonstrated in dereplication of marine natural products .
- Computational Modeling : Quantum chemical methods (e.g., DFT) predict electronic properties and validate structural assignments, as seen in revised structures of acremine P .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
